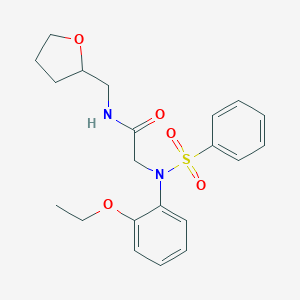![molecular formula C25H21ClN2O4S B298927 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in cells. For example, in cancer cells, the compound may inhibit cell growth by inducing apoptosis or by disrupting the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been studied in various in vitro and in vivo models. The compound has been shown to induce cell death in cancer cells, inhibit bacterial and fungal growth, and act as a fluorescent probe for metal ions. However, further studies are needed to fully understand the effects of this compound on biological systems.
実験室実験の利点と制限
The advantages of using 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments include its potential anticancer and antimicrobial activity, as well as its use as a fluorescent probe for metal ions. However, the limitations of using this compound include its potential toxicity, the need for further studies to fully understand its mechanism of action, and the need for careful optimization of experimental conditions to ensure reproducibility of results.
将来の方向性
There are several future directions for research on 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. These include:
1. Investigation of the compound's potential use in combination therapy with other anticancer or antimicrobial agents.
2. Further studies to fully understand the mechanism of action of the compound.
3. Optimization of experimental conditions to improve reproducibility of results.
4. Development of more efficient and cost-effective synthesis methods for the compound.
5. Investigation of the compound's potential use in other scientific research applications, such as biosensors or drug delivery systems.
Conclusion:
In conclusion, 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential applications in the fields of cancer research, microbiology, and materials science. Further studies are needed to fully understand the mechanism of action of the compound and to optimize experimental conditions for reproducibility of results.
合成法
The synthesis of 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves the condensation of 3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzaldehyde with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
科学的研究の応用
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown promising results in various scientific research applications. The compound has been studied for its potential anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its antimicrobial activity, and it has shown significant activity against various bacterial and fungal strains. Additionally, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
製品名 |
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
分子式 |
C25H21ClN2O4S |
分子量 |
481 g/mol |
IUPAC名 |
5-[[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H21ClN2O4S/c1-27-23(29)19(24(30)28(2)25(27)33)11-16-12-20(26)22(21(13-16)31-3)32-14-15-8-9-17-6-4-5-7-18(17)10-15/h4-13H,14H2,1-3H3 |
InChIキー |
TZSDPEPCFKOEOI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC4=CC=CC=C4C=C3)OC)C(=O)N(C1=S)C |
正規SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC4=CC=CC=C4C=C3)OC)C(=O)N(C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)
![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)
![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![3-methoxy-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B298849.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)
![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)